For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tyrosyltryptophan: Chemical Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of the dipeptide Tyrosyltryptophan (Tyr-Trp), detailing its chemical structure, physicochemical properties, and significant biological activities. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its potential therapeutic applications.
Chemical Structure and Identification
Tyrosyltryptophan is a dipeptide composed of L-tyrosine and L-tryptophan residues linked by a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid.[1]
Chemical Structure:
Caption: Chemical structure of Tyrosyltryptophan.
Physicochemical Properties
A summary of the key physicochemical properties of Tyrosyltryptophan is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₄ | [1] |
| Molecular Weight | 367.4 g/mol | [1] |
| Exact Mass | 367.15320616 Da | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |
| InChIKey | BMPPMAOOKQJYIP-WMZOPIPTSA-N | [1] |
| XLogP3 | -1.1 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 7 | [1] |
Biological Activities and Signaling Pathways
Tyrosyltryptophan has demonstrated significant biological activities, particularly in the areas of neuroprotection and metabolic regulation.
Neuroprotective Effects
Studies have shown that Tyrosyltryptophan can ameliorate working-memory deficits induced by the β-amyloid peptide (Aβ). This neuroprotective effect is attributed to its ability to reverse inflammation-related responses and activate various molecular networks. Bioinformatics analysis of microarray data from Aβ-treated brains co-administered with Tyr-Trp revealed the activation of transcriptional regulatory systems mediated by CREB binding protein (CBP), EGR-family proteins, ELK1, and PPAR.
Caption: Proposed neuroprotective signaling of Tyr-Trp.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Tyrosyltryptophan has been identified as a potent stimulator of GLP-1 secretion from enteroendocrine L-cells. While the precise receptor for Tyr-Trp has not been definitively identified, evidence suggests that tryptophan and tryptophan-containing peptides can act as agonists for the G-protein coupled receptor 142 (GPR142), which is expressed on L-cells. Activation of this Gq-coupled receptor leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately triggering the exocytosis of GLP-1-containing granules.
Caption: Proposed GLP-1 secretion pathway by Tyr-Trp.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and characterization of Tyrosyltryptophan, as well as for assessing its biological activities.
Synthesis of Tyrosyltryptophan (Solid-Phase Peptide Synthesis)
Principle: This protocol describes the Fmoc/tBu solid-phase synthesis of H-Tyr-Trp-OH. The peptide is assembled on a resin support from the C-terminus to the N-terminus.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Caption: Solid-Phase Peptide Synthesis Workflow for Tyr-Trp.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: The crude peptide is purified based on its hydrophobicity using a C18 column and a gradient of water and acetonitrile (B52724) containing an ion-pairing agent (TFA).
Materials:
-
Crude Tyrosyltryptophan
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (preparative or semi-preparative)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm (due to the aromatic residues).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.[2]
Characterization
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized dipeptide.
Procedure:
-
Dissolve 5-10 mg of purified Tyrosyltryptophan in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
The chemical shifts of the aromatic protons of the tyrosine and tryptophan side chains, as well as the α- and β-protons, will be characteristic.
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to confirm its sequence through fragmentation analysis (MS/MS).
Procedure:
-
Prepare a dilute solution of the purified peptide (e.g., 10 µM) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the ESI source of a mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 368.16.
-
Perform MS/MS analysis on the [M+H]⁺ ion.
-
The fragmentation pattern will show characteristic b- and y-ions, confirming the amino acid sequence. The major fragmentation is expected to be the cleavage of the peptide bond.
In Vitro Biological Assays
Principle: This assay measures the radical scavenging activity of the dipeptide by monitoring the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3][4][5]
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of Tyrosyltryptophan in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the dipeptide solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Calculate the percentage of radical scavenging activity.
Principle: This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][6][7]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Tyrosyltryptophan for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1][7]
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[6]
-
A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.[1][7]
Principle: This assay uses a monolayer of differentiated Caco-2 cells as a model of the intestinal epithelium to assess the permeability of the dipeptide.[8][9][10]
Procedure:
-
Seed Caco-2 cells on permeable supports in a Transwell plate and culture for 21 days to allow for differentiation and formation of a monolayer.[9]
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[8]
-
Add Tyrosyltryptophan solution to the apical (A) side.
-
At various time points, take samples from the basolateral (B) side.
-
Quantify the concentration of the dipeptide in the samples using a suitable analytical method (e.g., LC-MS).
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.[8]
Conclusion
Tyrosyltryptophan is a dipeptide with a well-defined chemical structure and interesting physicochemical properties. Its demonstrated neuroprotective and GLP-1-stimulating activities, coupled with its potential antioxidant and anti-inflammatory effects, make it a compelling candidate for further investigation in the context of neurodegenerative diseases and metabolic disorders. The experimental protocols provided in this guide offer a framework for the synthesis, purification, characterization, and biological evaluation of Tyrosyltryptophan, facilitating its exploration as a potential therapeutic agent.
References
- 1. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. rsc.org [rsc.org]
- 6. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
